molecular formula C14H9F3N2O2 B4447009 N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide

Cat. No.: B4447009
M. Wt: 294.23 g/mol
InChI Key: SIXPCGGYKWDPMN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with trifluorobenzamide. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to obtain the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance the yield and efficiency of the process.

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more economical reagents and solvents. The overall yield of the industrial synthesis can be higher than 78%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in its synthesis.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring.

Scientific Research Applications

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit specific enzymes, thereby affecting cellular processes and pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c15-10-6-5-9(11(16)12(10)17)14(21)19-8-3-1-7(2-4-8)13(18)20/h1-6H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPCGGYKWDPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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